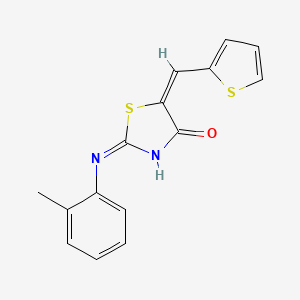

(E)-5-(thiophen-2-ylmethylene)-2-(o-tolylamino)thiazol-4(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

(5E)-2-(2-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c1-10-5-2-3-7-12(10)16-15-17-14(18)13(20-15)9-11-6-4-8-19-11/h2-9H,1H3,(H,16,17,18)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHVXZPTLHCODR-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=CS3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N=C2NC(=O)/C(=C\C3=CC=CS3)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-5-(thiophen-2-ylmethylene)-2-(o-tolylamino)thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a thiophene ring and an o-tolylamino group, suggests promising applications in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Features

The molecular formula of this compound is C15H12N2OS, indicating a complex structure conducive to various biological interactions. The (E) configuration denotes a specific geometric arrangement that may influence its biological properties.

The synthesis of this compound generally involves several steps requiring precise control of reaction conditions to ensure high yields and purity. Typical methods include condensation reactions between appropriate thiophene and thiazole derivatives. The chemical reactivity can be analyzed through various reactions essential for modifying the compound for enhanced biological activity.

Antimicrobial Activity

Numerous studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial and fungal strains. A study highlighted that certain thiazol-4(5H)-one derivatives demonstrated promising antibacterial and antifungal activity, suggesting that this compound may share similar properties .

Anticancer Potential

Research has shown that thiazole derivatives possess anticancer properties. In vitro studies have assessed the capacity of various thiazole derivatives to suppress cancer cell growth. For example, a recent study reported that thiazole compounds exhibited inhibitory concentrations (IC50 values) against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with some derivatives showing significant activity . The introduction of specific substitutions on the thiazole ring can enhance or diminish this activity.

| Compound Name | IC50 (MCF-7) | IC50 (HepG2) | Mechanism of Action |

|---|---|---|---|

| Compound 4c | 2.57 ± 0.16 µM | 7.26 ± 0.44 µM | Induces apoptosis |

| Staurosporine | 6.77 ± 0.41 µM | 8.40 ± 0.51 µM | Apoptosis inducer |

Enzyme Inhibition

Thiazole derivatives have also been investigated for their potential as enzyme inhibitors. Notably, some studies have focused on acetylcholinesterase (AChE) inhibition, which is crucial in treating Alzheimer's disease. Compounds structurally related to this compound have demonstrated moderate AChE inhibitory activities, indicating a potential therapeutic role in neurodegenerative conditions .

The exact mechanism of action for this compound remains to be fully elucidated. However, in silico studies using computational models like PASS suggest that structural features may confer significant therapeutic potential through interactions with various biological targets .

Case Studies and Research Findings

- Anticancer Studies : Recent research synthesized several thiazole derivatives and evaluated their cytotoxicity against cancer cell lines, revealing that modifications in the structure significantly affect potency .

- Antimicrobial Studies : A comprehensive evaluation of thiazole derivatives showed varying degrees of activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications .

- Enzyme Inhibition : Investigations into AChE inhibition revealed that certain structural features are critical for enhancing inhibitory activity, suggesting pathways for further drug development .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The compound (E)-5-(thiophen-2-ylmethylene)-2-(o-tolylamino)thiazol-4(5H)-one is synthesized via aldol condensation between thiazol-4(5H)-one derivatives and thiophene-2-carboxaldehyde. This reaction occurs under basic conditions (sodium carbonate) in aqueous or alcoholic media, yielding a light-yellow solid with a 46% yield .

Reaction Mechanism :

-

Step 1 : Deprotonation of the thiazolone at the α-position.

-

Step 2 : Nucleophilic attack of the enolate on the aldehyde carbonyl group.

-

Step 3 : Elimination of water to form the exocyclic double bond (E-configuration).

Conditions :

| Component | Quantity/Parameter |

|---|---|

| Thiazolone precursor | 0.5 g (1.8 mmol) |

| Thiophene-2-carboxaldehyde | 0.22 g (1.98 mmol) |

| Sodium carbonate | 1 g (9.45 mmol) |

| Solvent | Water or ethanol |

| Temperature | Reflux (3 hours) |

Reactivity of Functional Groups

The compound exhibits reactivity at three key sites:

-

Exocyclic double bond (C5–C7) : Susceptible to electrophilic additions (e.g., bromination) and cycloadditions (Diels-Alder).

-

Thiazolone ring : Undergoes nucleophilic substitution at the C2-position under acidic conditions .

-

o-Tolylamino group : Participates in acylation or alkylation reactions .

Example Reaction :

Michael Addition at the exocyclic double bond:

-

Reacts with ethyl acrylate in the presence of DBU (1,8-diazabicycloundec-7-ene) to form a dihydrothiazole derivative .

Transformations and Derivatives

The compound serves as a precursor for bioactive derivatives:

Key Findings :

-

Derivatives with electron-withdrawing groups on the arylidene moiety show enhanced tyrosinase inhibition (IC₅₀ = 0.8 μM) .

-

Thiophene substituents improve membrane permeability, critical for antimicrobial activity .

Stability and Degradation Pathways

-

Photodegradation : UV exposure induces cis-trans isomerization of the exocyclic double bond .

-

Acidic Hydrolysis : Cleavage of the thiazolone ring to form thioamide derivatives (pH < 4) .

Structural Confirmation

-

NMR : A singlet at δ 7.85 ppm (CDCl₃) confirms the exocyclic CH group .

-

XRD : Planar thiazolone ring (r.m.s. deviation = 0.0245 Å) with Z-configuration at the C5–C7 bond .

Challenges and Limitations

-

Low solubility in polar solvents (e.g., water, DMSO).

-

Sensitivity to strong oxidizing agents (e.g., HNO₃).

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- The E-isomer requires malononitrile for cyclization, while Z-isomers rely on milder bases (e.g., NaOAc).

- Yields for Z-isomers (>90% in some cases ) exceed those reported for E-isomers, though exact yields for the target compound are unspecified.

Structural and Physical Properties

Notable Trends:

Tyrosinase Inhibition

- (Z)-8 (BABT derivative) : 106-fold more potent than kojic acid (IC₅₀ = 0.07 µM) due to 2,4-dihydroxybenzylidene enhancing metal chelation in the enzyme active site .

- (Z)-2-(Benzo[d]thiazol-2-ylamino) derivatives: Moderate activity (IC₅₀ = 1.2–5.8 µM), influenced by electron-withdrawing substituents .

Antifungal Activity

- Compound 9b: 5-(2,4-Dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one shows MFC/MIC ratios of 1–4, indicating fungicidal action .

Anticancer Activity

- IIIk (Furan derivative) : Selective against leukemia (CCRF-CEM) and renal cancer (RFX 393) cell lines (GI₅₀ = 1.2–2.5 µM) .

- Ro 3306: Targets CDK1 (IC₅₀ = 35 nM), with the quinoline ring enabling strong kinase binding .

Structure-Activity Relationships (SAR)

- 5-Position Substituents: Electron-rich rings (thiophene, furan) improve solubility and π-π stacking . Bulky groups (naphthyl, quinoline) enhance target specificity but reduce bioavailability .

- Amino groups (e.g., cyclopropylamino ) modulate basicity and hydrogen-bonding capacity.

Q & A

Q. What are the common synthetic routes for (E)-5-(thiophen-2-ylmethylene)-2-(o-tolylamino)thiazol-4(5H)-one?

The compound is typically synthesized via Knoevenagel condensation between a thiophene-substituted aldehyde and a thiazol-4-one precursor. For example, reacting 2-(o-tolylamino)thiazol-4(5H)-one with thiophene-2-carbaldehyde in the presence of a base like piperidine or sodium acetate in refluxing ethanol or 1,4-dioxane. The reaction is often catalyzed by mild acids (e.g., glacial acetic acid) and monitored by TLC. Workup involves precipitation in ice-water, followed by recrystallization from solvents like ethanol or DMF .

Q. How is the structural identity of this compound confirmed in synthetic studies?

Characterization employs a combination of analytical techniques:

- NMR spectroscopy : H and C NMR identify aromatic protons, methylene groups, and substituent patterns (e.g., δ 1.69–1.75 ppm for CH groups in tetrahydrobenzo[b]thiophene derivatives) .

- IR spectroscopy : Peaks at ~1700 cm confirm the C=O stretch of the thiazol-4-one ring .

- Mass spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence antifungal activity in thiazol-4-one derivatives?

Substitutions on the benzylidene or aryl amino groups significantly alter antifungal potency. For instance:

- Electron-withdrawing groups (e.g., Cl, Br) enhance activity against Candida albicans by improving target binding (e.g., MIC values <1 µg/mL for dichloro-substituted derivatives) .

- Bulkier substituents (e.g., naphthyl) may reduce membrane permeability, lowering efficacy. Structure-activity relationship (SAR) studies suggest that planar aromatic systems optimize interactions with fungal lanosterol 14α-demethylase .

Q. What experimental models are used to evaluate cytotoxic activity, and how do results vary across cell lines?

Cytotoxicity is assessed via sulforhodamine B (SRB) assays in cancer cell lines (e.g., MCF-7, DLD-1) and normal fibroblasts (WI-38). Key findings:

- Selectivity : Derivatives show IC values 10–100× lower in cancer vs. normal cells .

- Variability : HA22T liver cancer cells are more sensitive (IC = 2.3 µM) than HEPG-2 (IC = 8.7 µM), likely due to differences in efflux pump expression . Positive controls (e.g., CHS-828) and solvent controls (DMSO ≤0.5%) ensure assay validity .

Q. How can molecular docking elucidate the mechanism of CDK1 inhibition by structurally related compounds?

Docking studies (e.g., using AutoDock Vina) reveal that the thiophene and quinoline moieties of analogues like Ro-3306 occupy the ATP-binding pocket of CDK1. Key interactions:

Q. What methodological challenges arise in analyzing contradictory data for thiazol-4-one derivatives?

Discrepancies in bioactivity data (e.g., MIC values) may stem from:

- Assay variability : Differences in fungal strain virulence or culture conditions .

- Solubility limitations : Poor aqueous solubility (e.g., DMSO ≥4.39 mg/mL required) can skew in vitro results . Mitigation strategies include standardizing protocols (CLSI guidelines) and using surfactants (e.g., Tween-80) for hydrophobic compounds .

Q. How does the E/Z isomerism of the thiophen-2-ylmethylene group affect biological activity?

The E-isomer (trans configuration) generally exhibits higher potency due to better spatial alignment with target binding pockets. For example:

- Tyrosinase inhibition : (E)-isomers show 10–50× lower IC values than Z-forms by optimally occupying the enzyme’s active site . Isomer purity is confirmed via NOESY NMR or X-ray crystallography .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 h vs. 5 h conventional) while improving yields (85%→92%) .

- Data Reproducibility : Validate cytotoxicity assays with ≥3 biological replicates and include dose-response curves (0.1–100 µM) .

- Computational Tools : Combine molecular dynamics (MD) simulations with docking to predict metabolite stability and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.